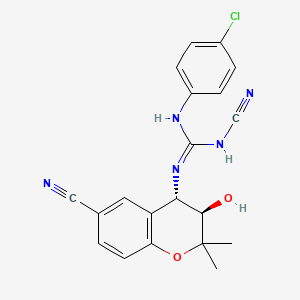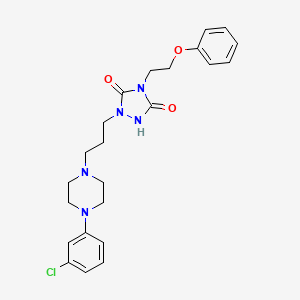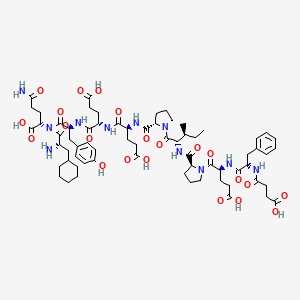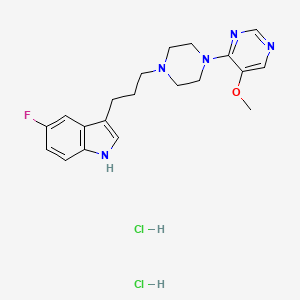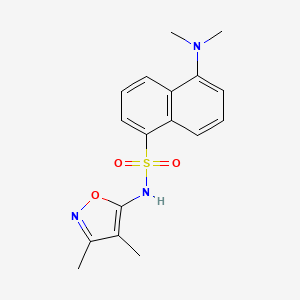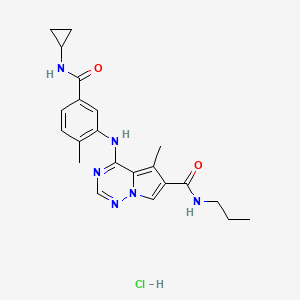
Hidrocloruro de BMS-582949
Descripción general
Descripción
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride is a novel, potent, and highly selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). This kinase plays a critical role in regulating the production of many inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride has shown significant potential in the treatment of inflammatory diseases due to its improved pharmacokinetic profile .
Aplicaciones Científicas De Investigación
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the p38α MAPK pathway and its role in various chemical reactions.
Biology: The compound is used to investigate the biological functions of p38α MAPK in cellular processes.
Medicine: 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride is being explored for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the development of new anti-inflammatory drugs and as a reference standard in quality control processes .
Mecanismo De Acción
Target of Action
The primary target of BMS-582949 hydrochloride is the p38α mitogen-activated protein kinase (p38α MAPK) . This kinase plays a critical role in regulating the production of many inflammatory cytokines .
Mode of Action
BMS-582949 hydrochloride acts as a dual-action kinase inhibitor . It inhibits both the activity and activation of p38α MAPK . This compound is well suited to resist cellular responses that would drive p38 activation more strongly .
Biochemical Pathways
The inhibition of p38α MAPK by BMS-582949 hydrochloride affects the production of inflammatory cytokines, including TNF-α and IL-1β . These cytokines are involved in various inflammatory pathways, and their regulation can have downstream effects on inflammation and related diseases.
Pharmacokinetics
BMS-582949 hydrochloride displays a significantly improved pharmacokinetic profile . It is orally active , which enhances its bioavailability. It is a weak inhibitor of cyp3a4 , which could potentially affect its metabolism and excretion.
Result of Action
The inhibition of p38α MAPK by BMS-582949 hydrochloride leads to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and could potentially be effective in the treatment of inflammatory diseases .
Action Environment
The action, efficacy, and stability of BMS-582949 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism due to interactions with enzymes such as CYP3A4 . Additionally, factors such as pH and temperature could potentially affect its stability and action.
Análisis Bioquímico
Biochemical Properties
BMS-582949 hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting p38α MAPK. This enzyme is involved in the regulation of inflammatory responses and stress-induced signaling pathways. BMS-582949 hydrochloride interacts with p38α MAPK by binding to its active site, thereby preventing the phosphorylation and activation of downstream targets . Additionally, BMS-582949 hydrochloride has been shown to weakly inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism .
Cellular Effects
BMS-582949 hydrochloride exerts significant effects on various cell types and cellular processes. In cells where p38 MAPK has been activated by lipopolysaccharides (LPS), treatment with BMS-582949 hydrochloride rapidly reverses p38 activation, as evidenced by the loss of phosphorylation of p38 . This compound influences cell signaling pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, BMS-582949 hydrochloride has been shown to affect gene expression and cellular metabolism by modulating the activity of p38α MAPK .
Molecular Mechanism
The molecular mechanism of action of BMS-582949 hydrochloride involves its selective inhibition of p38α MAPK. By binding to the active site of p38α MAPK, BMS-582949 hydrochloride prevents the enzyme from phosphorylating and activating its downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, BMS-582949 hydrochloride displays a significantly improved pharmacokinetic profile, making it effective in the treatment of inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-582949 hydrochloride have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies. For example, in a study involving male Sprague-Dawley rats, BMS-582949 hydrochloride was administered orally once daily for a period of 12 weeks. The results indicated that the compound maintained its inhibitory effects on p38α MAPK and reduced arterial inflammation over the duration of the study .
Dosage Effects in Animal Models
The effects of BMS-582949 hydrochloride vary with different dosages in animal models. In a study involving male Sprague-Dawley rats with adjuvant arthritis, BMS-582949 hydrochloride was administered orally at doses of 1, 10, and 100 mg/kg once daily. The results showed a dose-dependent reduction in paw swelling, with significant efficacy observed at doses of 10 and 100 mg/kg . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
BMS-582949 hydrochloride is involved in metabolic pathways that regulate the production of inflammatory cytokines. The compound selectively inhibits p38α MAPK, which plays a critical role in the regulation of TNF-α and IL-1β production . Additionally, BMS-582949 hydrochloride has been shown to weakly inhibit the activity of CYP3A4, an enzyme involved in drug metabolism . This interaction with metabolic enzymes highlights the importance of considering potential drug-drug interactions when using BMS-582949 hydrochloride in therapeutic settings.
Transport and Distribution
BMS-582949 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high oral bioavailability, with values of 90% and 60% in mice and rats, respectively . After oral administration, BMS-582949 hydrochloride is rapidly absorbed and distributed to target tissues, where it exerts its inhibitory effects on p38α MAPK . The clearance rate of BMS-582949 hydrochloride in mice is approximately 4.4 mL/min/kg .
Subcellular Localization
The subcellular localization of BMS-582949 hydrochloride is primarily within the cytoplasm, where it interacts with p38α MAPK. By binding to the active site of p38α MAPK, BMS-582949 hydrochloride prevents the enzyme from phosphorylating and activating its downstream targets . This localization is crucial for the compound’s inhibitory effects on inflammatory signaling pathways and cytokine production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrrolo[1,2-f][1,2,4]triazine core: This is achieved through a series of cyclization reactions.
Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the core structure with cyclopropyl isocyanate under controlled conditions.
Final hydrochloride formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride, which can be used for further research and development .
Comparación Con Compuestos Similares
Similar Compounds
VX-702: Another p38α MAPK inhibitor with similar anti-inflammatory properties.
Dilmapimod: A p38 MAPK inhibitor used in the treatment of inflammatory diseases.
AZ304: A selective inhibitor of p38α MAPK with potential therapeutic applications.
Uniqueness
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride stands out due to its significantly improved pharmacokinetic profile, which includes better oral bioavailability and selectivity for p38α MAPK over other kinases. This makes it a highly effective compound for research and potential therapeutic use .
Propiedades
IUPAC Name |
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQUPNVBIOJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912806-16-7 | |
| Record name | 4-((5-((Cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propylpyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912806167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-582949 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6GAP3R9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



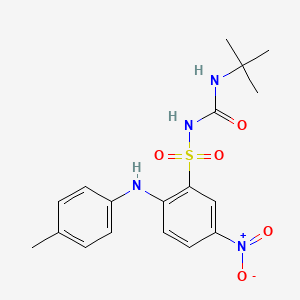
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
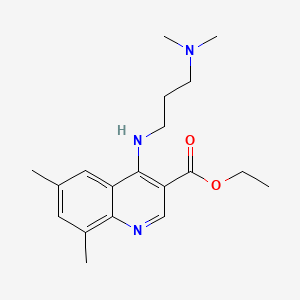

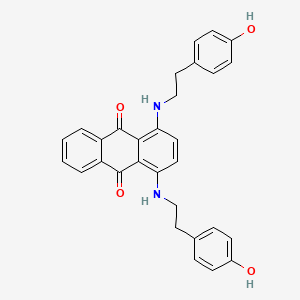
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

